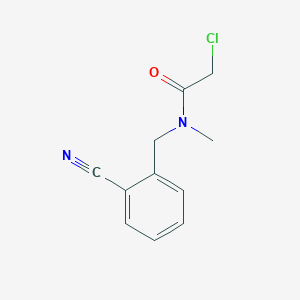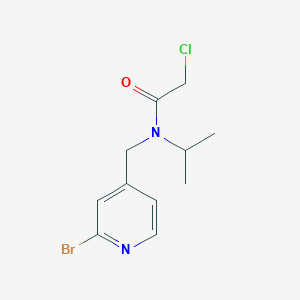
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide
Übersicht
Beschreibung
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide, also known as BPIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPIA is a heterocyclic organic compound that contains a pyridine ring and an acetamide group. The synthesis of BPIA is a complex process that involves several steps, and it has been studied extensively to optimize the yield and purity of the compound.
Wirkmechanismus
The mechanism of action of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target organisms. N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. The compound has also been shown to inhibit the activity of tubulin, a protein that is essential for cell division in cancer cells.
Biochemical and Physiological Effects:
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide has been shown to have several biochemical and physiological effects on the target organisms. The compound has been shown to disrupt the cell membrane and cell wall of bacteria and fungi, leading to cell death. N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound has been shown to have minimal toxicity to normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has a high yield and purity. N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide is also stable under normal laboratory conditions, making it easy to store and transport. However, the compound is highly reactive and requires careful handling to avoid contamination. The toxicity of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide to humans and animals is not well understood, and further studies are needed to determine its safety for use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential area of research is the investigation of the mechanism of action of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide to better understand its effects on the target organisms. Further studies are also needed to determine the safety and toxicity of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide to humans and animals. The potential use of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide as a herbicide and insecticide also warrants further investigation. Overall, N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide has significant potential for various applications in scientific research, and further studies are needed to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities. N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide has also been investigated for its potential use as a herbicide and insecticide. The compound has been shown to inhibit the growth of several types of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]-2-chloro-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O/c1-8(2)15(11(16)6-13)7-9-3-4-14-10(12)5-9/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFOABHDKUYZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=NC=C1)Br)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154954 | |
| Record name | Acetamide, N-[(2-bromo-4-pyridinyl)methyl]-2-chloro-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide | |
CAS RN |
1353986-58-9 | |
| Record name | Acetamide, N-[(2-bromo-4-pyridinyl)methyl]-2-chloro-N-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353986-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[(2-bromo-4-pyridinyl)methyl]-2-chloro-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B3234939.png)
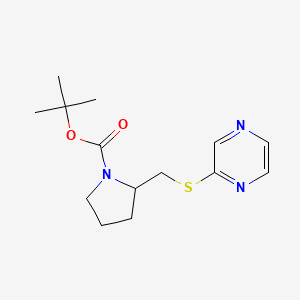
![[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-methyl-amine](/img/structure/B3234949.png)
![N-[1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide](/img/structure/B3234961.png)
![N-{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide](/img/structure/B3234962.png)
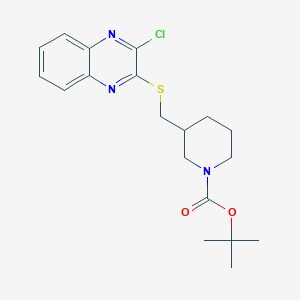
![{3-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B3234977.png)
![[2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B3234981.png)
![[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B3234990.png)
![2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide](/img/structure/B3234997.png)
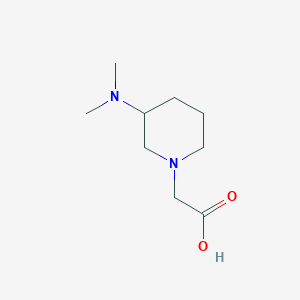
![[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B3235006.png)
